molecular formula C19H22N2O6S2 B2368053 Dimethyl 3-methyl-5-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2,4-dicarboxylate CAS No. 612044-97-0

Dimethyl 3-methyl-5-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2,4-dicarboxylate

Cat. No.: B2368053
CAS No.: 612044-97-0
M. Wt: 438.51
InChI Key: SRJHZHVFQKVQOK-UHFFFAOYSA-N
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Description

Dimethyl 3-methyl-5-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2,4-dicarboxylate is a synthetic thiophene-based dicarboxylate derivative with a sulfonamide-linked 4-phenylpiperazine moiety.

Properties

IUPAC Name

dimethyl 3-methyl-5-(4-phenylpiperazin-1-yl)sulfonylthiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S2/c1-13-15(17(22)26-2)19(28-16(13)18(23)27-3)29(24,25)21-11-9-20(10-12-21)14-7-5-4-6-8-14/h4-8H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJHZHVFQKVQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dimethyl 3-methyl-5-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2,4-dicarboxylate is a compound of interest due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with two carboxylate groups and a sulfonamide moiety linked to a piperazine derivative. The structural formula can be represented as follows:

C16H18N2O4S\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_4\text{S}
PropertyValue
Molecular Weight350.39 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
LogP2.5

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been noted for their effectiveness against various bacterial strains. Studies indicate that the introduction of the sulfonamide group enhances the antibacterial activity of these compounds.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism is believed to involve the inhibition of specific enzymes crucial for tumor growth.

Neuropharmacological Effects

The piperazine ring in this compound is known to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction could potentially lead to anxiolytic or antidepressant effects, making it a candidate for further psychopharmacological research.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Study 2: Cytotoxicity Against Cancer Cells

A study evaluating the cytotoxic effects of various thiophene derivatives found that compounds with similar structures induced apoptosis in breast cancer cell lines (MCF-7) at concentrations ranging from 10 µM to 50 µM after 48 hours of treatment . The study concluded that these compounds could serve as leads for developing new anticancer agents.

The biological activity of this compound can be attributed to:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : The piperazine component may modulate neurotransmitter receptors, influencing mood and anxiety levels.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in ester substituents (methyl vs. ethyl), sulfonamide-linked groups, and additional functional moieties. Below is a detailed comparison based on the evidence:

Substituent Variations and Bioactivity

  • Diethyl 3-methyl-5-[(2,2,2-trifluoroacetyl)amino]thiophene-2,4-dicarboxylate (): Ester Groups: Diethyl esters (vs. dimethyl in the target compound) may influence lipophilicity and bioavailability. Functional Group: A trifluoroacetyl amino group replaces the 4-phenylpiperazinyl sulfonyl moiety. Bioactivity: Exhibits strong binding affinity (-5.7 kcal/mol) against the effector protein AvrRps4 (4B6X), forming two hydrogen bonds (ASN236, ARG199) . This analog also complies with Lipinski’s rule of five (MW < 500, log P < 5) , suggesting favorable pharmacokinetics.
  • Dimethyl 3-methyl-5-{2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamido}thiophene-2,4-dicarboxylate (): Functional Group: A sulfanyl-acetamido-linked quinazolinone replaces the sulfonyl-piperazine group. Molecular Weight: 523.58 g/mol (higher than the target compound due to the bulky quinazolinone group). Implications: Increased molecular weight may reduce membrane permeability but enhance target specificity .
  • Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate (): Functional Group: A phenoxycarbonyl amino group instead of sulfonyl-piperazine.

Binding Affinity and Hydrogen Bonding

The target compound’s sulfonyl-piperazine group is hypothesized to enhance binding through polar interactions (e.g., hydrogen bonds or π-π stacking). For comparison:

  • The diethyl trifluoroacetyl analog achieves a binding energy of -5.7 kcal/mol , comparable to ampicillin (-5.8 kcal/mol) .
  • Thiophene derivatives with sulfonamide linkages (e.g., 1,3,4-thiadiazoles in ) often exhibit improved antibacterial activity due to sulfur’s electronegativity and hydrogen-bonding capacity .

Physicochemical Properties

Property Target Compound Diethyl Trifluoroacetyl Analog Quinazolinone Derivative
Molecular Weight (g/mol) ~480 (estimated) ~425 523.58
Log P (Predicted) ~3.5 2.8–3.2 ~4.0
Hydrogen Bond Donors 1 (sulfonamide NH) 2 (amide NH) 2 (amide NH)
Hydrogen Bond Acceptors 8 9 8

Research Findings and Implications

  • Antibacterial Activity : Thiophene derivatives with sulfonamide groups (e.g., ) show promise as alternatives to antibiotics like ampicillin. The sulfonyl-piperazine group in the target compound may further optimize binding to bacterial effector proteins .
  • Computational Validation : Tools like SHELX and ORTEP-3 are critical for resolving crystal structures of similar thiophene derivatives, aiding in SAR (structure-activity relationship) studies.

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